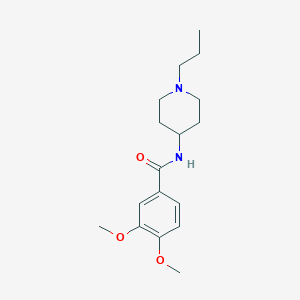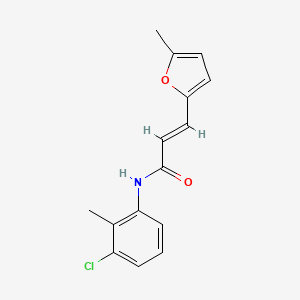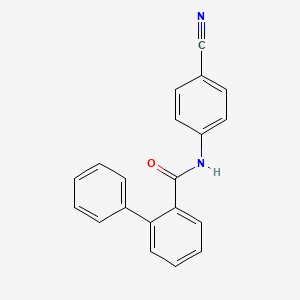![molecular formula C16H15NOS B5868670 N-[3-(methylthio)phenyl]-3-phenylacrylamide](/img/structure/B5868670.png)
N-[3-(methylthio)phenyl]-3-phenylacrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[3-(methylthio)phenyl]-3-phenylacrylamide, also known as MPTP, is a chemical compound that has been extensively studied for its potential applications in scientific research. MPTP is a derivative of phenylacrylamide and is known to have a wide range of biochemical and physiological effects.
Applications De Recherche Scientifique
N-[3-(methylthio)phenyl]-3-phenylacrylamide has been extensively studied for its potential applications in scientific research. One of the most well-known applications of N-[3-(methylthio)phenyl]-3-phenylacrylamide is its use as a neurotoxin to induce Parkinson's disease in animal models. N-[3-(methylthio)phenyl]-3-phenylacrylamide is selectively taken up by dopaminergic neurons in the brain and is converted into a toxic metabolite that destroys these neurons. This has allowed researchers to study the mechanisms underlying Parkinson's disease and to test potential therapies.
N-[3-(methylthio)phenyl]-3-phenylacrylamide has also been studied for its potential applications in cancer research. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, and may have potential as a chemotherapeutic agent.
Mécanisme D'action
The mechanism of action of N-[3-(methylthio)phenyl]-3-phenylacrylamide is complex and not fully understood. N-[3-(methylthio)phenyl]-3-phenylacrylamide is selectively taken up by dopaminergic neurons in the brain through the dopamine transporter. Once inside the neuron, N-[3-(methylthio)phenyl]-3-phenylacrylamide is converted into its toxic metabolite, MPP+, by the enzyme monoamine oxidase-B (MAO-B). MPP+ then accumulates in the mitochondria of the neuron, where it inhibits complex I of the electron transport chain, leading to oxidative stress and cell death.
Biochemical and Physiological Effects
N-[3-(methylthio)phenyl]-3-phenylacrylamide has a wide range of biochemical and physiological effects. In addition to its neurotoxic effects, N-[3-(methylthio)phenyl]-3-phenylacrylamide has been shown to inhibit the growth of cancer cells, as mentioned above. It has also been shown to induce apoptosis in various cell types, including neuronal cells and cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-[3-(methylthio)phenyl]-3-phenylacrylamide in lab experiments is its selective toxicity to dopaminergic neurons. This allows researchers to study the mechanisms underlying Parkinson's disease in a controlled manner. However, there are also limitations to using N-[3-(methylthio)phenyl]-3-phenylacrylamide in lab experiments. For example, the effects of N-[3-(methylthio)phenyl]-3-phenylacrylamide on non-dopaminergic neurons are not well understood, and the use of N-[3-(methylthio)phenyl]-3-phenylacrylamide as a neurotoxin in animal models may not fully replicate the pathophysiology of Parkinson's disease in humans.
Orientations Futures
There are several future directions for research on N-[3-(methylthio)phenyl]-3-phenylacrylamide. One area of research is the development of new therapies for Parkinson's disease based on the mechanisms underlying N-[3-(methylthio)phenyl]-3-phenylacrylamide-induced neurotoxicity. Another area of research is the development of new chemotherapeutic agents based on the anticancer properties of N-[3-(methylthio)phenyl]-3-phenylacrylamide. Additionally, further research is needed to fully understand the biochemical and physiological effects of N-[3-(methylthio)phenyl]-3-phenylacrylamide and its potential applications in scientific research.
Méthodes De Synthèse
The synthesis of N-[3-(methylthio)phenyl]-3-phenylacrylamide involves the reaction of 3-bromoanisole and 3-phenylacryloyl chloride in the presence of potassium carbonate and copper(I) iodide. This reaction results in the formation of N-[3-(methylthio)phenyl]-3-phenylacrylamide as a yellow solid. The purity of N-[3-(methylthio)phenyl]-3-phenylacrylamide can be further improved through recrystallization.
Propriétés
IUPAC Name |
(E)-N-(3-methylsulfanylphenyl)-3-phenylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NOS/c1-19-15-9-5-8-14(12-15)17-16(18)11-10-13-6-3-2-4-7-13/h2-12H,1H3,(H,17,18)/b11-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGMYLGJTNSIHMF-ZHACJKMWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)NC(=O)C=CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSC1=CC=CC(=C1)NC(=O)/C=C/C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(methylthio)phenyl]-3-phenylacrylamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-({3-[3-(4-morpholinyl)propyl]-4-oxo-3,4-dihydro-2-quinazolinyl}thio)acetamide](/img/structure/B5868596.png)
![2-methyl-3-nitro-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B5868602.png)

![1-[(4-chloro-2-nitrophenoxy)acetyl]pyrrolidine](/img/structure/B5868630.png)


![N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(1,3,5-trimethyl-1H-pyrazol-4-yl)thiourea](/img/structure/B5868647.png)

![2-[(4-chlorophenyl)thio]-N-8-quinolinylacetamide](/img/structure/B5868656.png)

![N-(3,4-dimethoxyphenyl)-N'-[(1,5-dimethyl-1H-pyrazol-3-yl)methyl]urea](/img/structure/B5868664.png)

